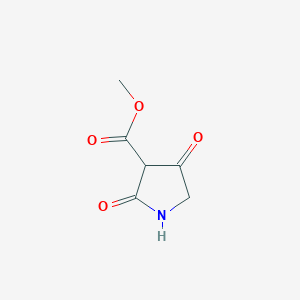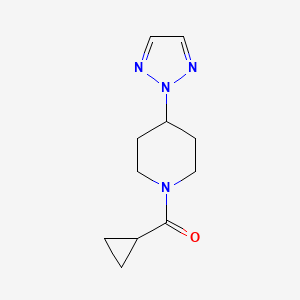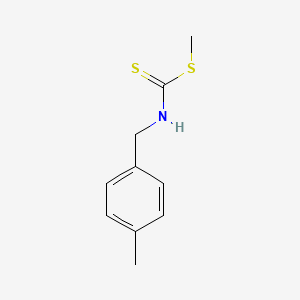
methyl N-(4-methylbenzyl)carbamodithioate
カタログ番号 B2684968
CAS番号:
866152-83-2
分子量: 211.34
InChIキー: QWNYWOCCYWORJB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-(4-methylbenzyl)carbamodithioate is a chemical compound with the molecular formula C11H13NO2S2. It belongs to the class of carbamodithioates and is commonly used in chemical research and synthesis . The compound’s structure consists of a methyl group attached to a carbamodithioate functional group via a benzyl moiety.
Future Directions
科学的研究の応用
1. Conventional Radical and RAFT Alternating Copolymerizations of Hydroxyalkyl Vinyl Ethers and Dialkyl Maleates
- Application Summary : This research investigates the alternating copolymerization of hydroxyalkyl vinyl ethers and dialkyl maleates using a carbamodithioate-based compound as the RAFT agent .
- Methods of Application : The molecular weight of the copolymer increases with the monomer conversion, demonstrating a controlled radical polymerization feature with well-controlled molecular weight and relatively narrower molecular weight distribution .
- Results or Outcomes : The research resulted in a well-defined alternating copolymer with Mn =3400 and Mw / Mn =1.93 up to 71.6% monomer .
2. Carbamodithioate-Based Dual Functional Fluorescent Probe for Hg2+ and S2−
- Application Summary : A carbamodithioate-based compound was designed and synthesized as a dual-functional probe for Hg2+ ions and S2− anions .
- Methods of Application : The underlying signaling mechanism was intramolecular charge transfer (ICT). It could serve as a direct probe towards Hg2+ ions through “on-off” fluorescence changes and an indirect probe towards S2− anions through “on-off-on” fluorescence changes .
- Results or Outcomes : This research resulted in a new fluorescent sensor for Hg2+ ions with excellent performance .
3. Universal (Switchable) RAFT Agents for Well-Defined Block Copolymers
- Application Summary : This research investigates the use of switchable RAFT agents, including carbamodithioate-based compounds, for the synthesis of well-defined block copolymers .
- Methods of Application : The RAFT agents are dithiocarbamates that are able to control the polymerization of more-activated monomers (MAMs) when the pyridyl nitrogen is protonated and then readily control the polymerization of less-activated monomers (LAMs) when deprotonated .
- Results or Outcomes : The research resulted in the successful synthesis of well-defined block copolymers using switchable RAFT agents .
4. Synthesis of Polymeric Nanoparticles
- Application Summary : Carbamodithioate-based compounds have been used in the synthesis of polymeric nanoparticles. These nanoparticles have potential applications in drug delivery, imaging, and other biomedical fields .
- Methods of Application : The synthesis involves the polymerization of monomers in the presence of a carbamodithioate-based compound, which acts as a stabilizer. The size and properties of the nanoparticles can be controlled by adjusting the concentration of the carbamodithioate .
- Results or Outcomes : The research resulted in the successful synthesis of polymeric nanoparticles with controlled size and properties .
5. Synthesis of High-Performance Polymers
- Application Summary : Carbamodithioate-based compounds have been used as RAFT agents in the synthesis of high-performance polymers .
- Methods of Application : The RAFT polymerization process involves the use of a carbamodithioate-based compound as a chain transfer agent. This allows for the controlled polymerization of monomers, resulting in polymers with well-defined structures .
- Results or Outcomes : The research resulted in the successful synthesis of high-performance polymers with well-defined structures .
特性
IUPAC Name |
methyl N-[(4-methylphenyl)methyl]carbamodithioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NS2/c1-8-3-5-9(6-4-8)7-11-10(12)13-2/h3-6H,7H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNYWOCCYWORJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=S)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-(4-methylbenzyl)carbamodithioate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

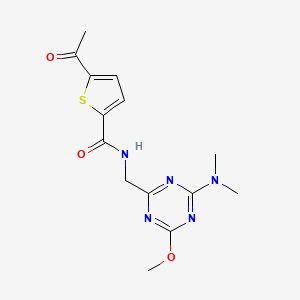
![5-((4-(4-Fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2684887.png)
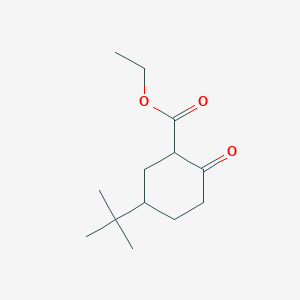
![3-[(Pyridin-2-ylmethyl)amino]propanoic acid dihydrochloride](/img/structure/B2684891.png)
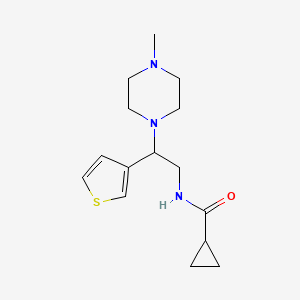
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2684893.png)
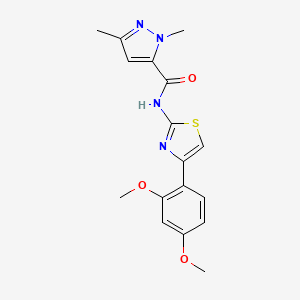
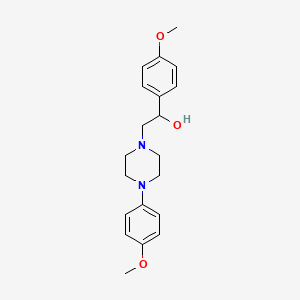
![ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2684897.png)
![3,4,5-triethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2684900.png)
![N-([1,1'-biphenyl]-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide](/img/structure/B2684901.png)
